Camaroside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150853-97-7 |
|---|---|
Molecular Formula |
C23H24O11 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C23H24O11/c1-30-12-7-13(25)16-14(8-12)33-21(22(31-2)18(16)27)10-3-5-11(6-4-10)32-23-20(29)19(28)17(26)15(9-24)34-23/h3-8,15,17,19-20,23-26,28-29H,9H2,1-2H3/t15-,17-,19+,20-,23-/m1/s1 |
InChI Key |
AMYHLRMWVVIQBZ-BPAZWDACSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS No. |
150853-97-7 |
Synonyms |
4',5-dihydroxy-3,7-dimethoxyflavone-4'-O-glucopyranoside camaroside |
Origin of Product |
United States |
Isolation and Purification Methodologies for Camaroside
Strategic Extraction Techniques from Botanical Sources
The initial step in obtaining Camaroside typically involves extracting it from the plant material. Lantana camara leaves are a known source pakbs.orgprota4u.orgjetir.org.
Solvent-based extraction is a fundamental approach for isolating compounds from plant matrices. The efficiency of this process is heavily influenced by several parameters, including the choice of solvent, temperature, contact time, solid-to-liquid ratio, and pH mdpi.commdpi.comthermofisher.comfrontiersin.org.
Commonly used solvents for flavonoid extraction, such as this compound, include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof mdpi.comnih.gov. For instance, 70% methanol is considered an efficient solvent for extracting flavonoids via maceration mdpi.com. While traditional methods like maceration and Soxhlet extraction are widely used in laboratories, they often require large solvent volumes and can be time-consuming, potentially leading to lower extraction efficiency mdpi.commdpi.comnih.gov.
Optimization studies are crucial to maximize extraction yields. This often involves employing experimental designs like Response Surface Methodology (RSM) to analyze the interactions between variables and determine optimal conditions mdpi.comfrontiersin.orgmdpi.comresearchgate.netconscientiabeam.com. For example, in the extraction of other high-value compounds, optimal conditions have been determined by considering factors such as extraction temperature, solvent concentration (e.g., ethanol in water), solid-liquid ratio, and diffusion time frontiersin.org. Elevated temperatures in accelerated solvent extraction (ASE) can reduce solvent viscosity, enhance matrix wetting, and aid in breaking analyte-matrix bonds, thereby improving extraction efficiency thermofisher.com.
To overcome the limitations of conventional methods, advanced extraction techniques are increasingly employed for flavonoid glycosides like this compound. These modern approaches aim to reduce solvent and energy consumption while increasing efficiency and selectivity mdpi.comnih.gov.
Key advanced techniques include:
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction and higher yields compared to conventional methods mdpi.commdpi.comnih.govoup.com.
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles, which enhance mass transfer and disrupt plant cell walls, facilitating the release of compounds mdpi.commdpi.comnih.govoup.com.
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures with liquid solvents to achieve rapid and efficient extraction mdpi.commdpi.comthermofisher.comnih.gov.
Supercritical Fluid Extraction (SFE): SFE, often using supercritical CO2, offers an environmentally friendly alternative, allowing for selective extraction by manipulating pressure and temperature mdpi.commdpi.comnih.govoup.com.
Enzyme-Assisted Extraction (EAE): Enzymes can be used to break down plant cell walls, releasing target compounds and improving extraction yields mdpi.comnih.gov.
Pulsed Electric Field (PEF)-Assisted Extraction: PEF can enhance extractability by increasing cell membrane permeability frontiersin.orgnih.govoup.com.
These modern techniques are generally faster, more environmentally friendly, and offer higher levels of automation nih.gov.
Chromatographic Separation Technologies
Following extraction, chromatographic methods are essential for the separation and purification of this compound from other co-extracted compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of compounds, including this compound pakbs.orgredalyc.orgscielo.brresearchgate.net. It offers high resolution and can be adapted for both analytical and preparative scales.
In the context of this compound, HPLC has been utilized to identify its presence in Lantana camara extracts, often coupled with mass spectrometry (HPLC-MS) for detailed characterization redalyc.orgscielo.br. For example, studies have employed HPLC with a C18 stationary column and mobile phases composed of acetonitrile (B52724) and water (acidified with formic acid or ammonium (B1175870) formate) to analyze L. camara leaf extracts and detect this compound based on its retention time and mass redalyc.orgscielo.br.
Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography (LLC), is a support-free liquid-liquid separation technique that does not require a solid stationary phase iconsci.comaocs.orgwikipedia.org. This eliminates issues like irreversible adsorption, degradation, or irreversible retention of analytes, leading to high mass recovery (typically 95% to 99%+) iconsci.comwikipedia.org.
In CCC, the separation is based on the differential partitioning of analytes between two immiscible liquid phases iconsci.comaocs.org. One liquid phase is held stationary by centrifugal force within a coiled tube, while the other mobile phase is pumped through it iconsci.comaocs.orgwikipedia.orgyoutube.com. This continuous liquid-liquid extraction process allows for preparative separations and purifications iconsci.comaocs.org. The technique is particularly advantageous for isolating natural products and purifying raw extracts due to its high sample capacity and relatively low solvent consumption compared to traditional HPLC aocs.org. A wide variety of biphasic solvent systems can be employed, allowing for the separation of compounds across a broad range of polarities iconsci.com.
Beyond HPLC and CCC, other advanced chromatographic techniques contribute to the purification of natural compounds:
Flash Chromatography: This is a rapid and relatively inexpensive absorption chromatography technique optimized for preparative separations with moderate resolution researchgate.netmdma.ch. It is essentially an air-pressure-driven hybrid of medium-pressure and short-column chromatography mdma.ch. Flash chromatography can be used for preliminary purification of crude extracts before more high-resolution techniques like HPLC, preventing contamination of expensive columns mdma.ch.
Gel Filtration Chromatography (also known as Size-Exclusion Chromatography or Gel Permeation Chromatography): This technique separates molecules based on their size nih.gov. Molecules are partitioned between a mobile phase and a stationary phase consisting of a porous matrix. Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores and elute later nih.gov. This method is useful for separating compounds of different molecular sizes and can be applied to obtain high yields of proteins and other biological molecules nih.gov.
Ancillary Purification Strategies (e.g., Crystallization, Solid-Phase Extraction)
Ancillary purification strategies are crucial for achieving high purity of isolated compounds. While specific application to this compound is not detailed in the available literature, these methods are broadly applicable in natural product chemistry:
Crystallization: This technique is widely used for purifying solid organic compounds. It involves dissolving the impure material in a minimal amount of hot solvent, followed by slow cooling to allow the pure compound to crystallize out, leaving impurities in the mother liquor. researchgate.netdost.gov.ph The choice of solvent is critical, aiming for one in which the compound has high solubility when hot and low solubility when cold. dost.gov.ph For instance, a related purification of a triterpene from L. camara involved dissolving crystals in hot ethanol, hot filtration, and cooling in ice water to promote crystallization. dost.gov.ph
Solid-Phase Extraction (SPE): SPE is a versatile sample preparation technique used for isolating, purifying, and concentrating specific analytes from complex mixtures. thermofisher.comorganomation.com It utilizes a solid adsorbent material (stationary phase or sorbent) to selectively retain or exclude target compounds based on their physical and chemical properties. thermofisher.comorganomation.com The process typically involves conditioning the sorbent, loading the sample, washing to remove impurities, and finally eluting the target analyte. thermofisher.com SPE can significantly improve analytical results by reducing sample complexity and baseline interferences. thermofisher.com Various sorbent materials, including silica-based (e.g., C18), polymeric resins, and ion exchange resins, are available, allowing for selective separation based on different interaction mechanisms (e.g., hydrophobic, hydrogen bonding, ionic). organomation.com
Structural Elucidation and Spectroscopic Characterization of Camaroside
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic compounds by providing information about the carbon-hydrogen framework and connectivity. Its application was crucial in elucidating the structure of Camaroside and related compounds pakbs.orgdost.gov.phui.ac.id.
One-dimensional NMR experiments, such as proton nuclear magnetic resonance (¹H-NMR) and carbon-13 nuclear magnetic resonance (¹³C-NMR), are fundamental for initial structural assignment. ¹H-NMR provides information on the number of different types of protons, their chemical environments (chemical shifts), and their neighboring protons (coupling patterns and constants) dost.gov.ph. ¹³C-NMR, on the other hand, reveals the number of distinct carbon atoms and their hybridization states dost.gov.ph. For this compound, these experiments would typically identify signals corresponding to the flavonoid backbone, the methoxy (B1213986) groups, and the glucopyranoside moiety, including anomeric protons and carbons characteristic of a β-D-glucopyranoside linkage pakbs.orgnih.gov. While NMR was instrumental in the characterization of this compound pakbs.orgui.ac.id, specific detailed ¹H-NMR and ¹³C-NMR chemical shift data for this compound are not explicitly provided in the available search results.
Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations, which are critical for confirming the connectivity and relative stereochemistry within complex molecules like this compound.
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, revealing spin-spin coupling networks and establishing proton-proton connectivity pakbs.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are spatially close to each other, regardless of whether they are directly bonded, aiding in the determination of relative stereochemistry and conformation pakbs.org.
Total Correlation Spectroscopy (TOCSY) extends COSY correlations to an entire spin system, allowing for the identification of all protons within a sugar moiety or an isolated spin system pakbs.org.
Heteronuclear Multiple Quantum Coherence (HMQC) correlates proton signals with the carbon atoms to which they are directly attached (¹JCH correlations), assigning specific protons to their corresponding carbons pakbs.org.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range proton-carbon correlations (²JCH and ³JCH), which are invaluable for connecting different fragments of the molecule, such as the attachment point of the sugar to the aglycone and the positions of methoxy groups on the flavonoid core pakbs.org.
These 2D NMR techniques, alongside 1D NMR, were employed in the structural elucidation of this compound, confirming its flavonoid-O-glycoside nature and the specific positions of its substituents pakbs.orgui.ac.id.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural features through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of polar and thermally labile compounds, such as glycosides, as it produces molecular ions with minimal fragmentation. For this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) in positive mode has identified a mass of 476.13224 and an m/z value of 477.1405 for the [M+H]+ ion redalyc.orgscielo.br. PubChem Lite also provides a predicted [M+H]+ m/z of 477.13915 and a predicted [M-H]- m/z of 475.12459 uni.lu.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the molecular formula by distinguishing between compounds with very similar nominal masses pakbs.org. For this compound, the monoisotopic mass is reported as 476.13187 Da, which corresponds to the molecular formula C23H24O11 uni.lu. Tandem mass spectrometry (MS/MS) data further supports the structure, with a fragment ion at [M+H-162]+ indicating the loss of a hexose (B10828440) unit (consistent with a glucopyranoside), thereby confirming the glycosidic linkage nih.gov.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C23H24O11 | nih.govuni.lu |
| Molecular Weight | 476.4 g/mol | nih.gov |
| Monoisotopic Mass | 476.13187 Da | uni.lu |
| HPLC-MS (Positive Mode) | Mass: 476.13224; m/z: 477.1405 ([M+H]+) | redalyc.orgscielo.br |
| Predicted [M+H]+ m/z | 477.13915 | uni.lu |
| Predicted [M-H]- m/z | 475.12459 | uni.lu |
| Fragmentation Pattern | [M+H-162]+ (loss of hexose) | nih.gov |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Structural Characterization
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopies offer complementary information for the structural characterization of organic compounds.
UV-Vis spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet (200-400 nm) and visible (400-800 nm) regions, providing insights into the electronic transitions within a molecule itwreagents.commrclab.comijrpr.com. This technique is particularly useful for detecting chromophores, such as conjugated double bonds and aromatic rings, which are characteristic features of flavonoids like this compound mrclab.comijrpr.com. The presence of specific absorption maxima in the UV-Vis spectrum can indicate the substitution patterns and the extent of conjugation within the flavonoid core mrclab.com. This compound's structure was elucidated using UV-Vis spectroscopy ui.ac.id.
Infrared (IR) spectroscopy, on the other hand, analyzes the vibrational transitions of chemical bonds when a sample is irradiated with infrared radiation (typically 4000 to 200 cm⁻¹) itwreagents.commrclab.comijrpr.com. The resulting spectrum provides a unique "fingerprint" for a compound and allows for the identification of specific functional groups itwreagents.commrclab.comijrpr.com. For a compound like this compound, IR spectroscopy would reveal characteristic absorption bands for hydroxyl (-OH) groups (from both the flavonoid and sugar moieties), carbonyl (C=O) groups (from the flavone), aromatic C-H stretches, and C-O stretches associated with ethers and alcohols itwreagents.commrclab.comscribd.com. IR spectroscopy was also employed in the structural determination of this compound ui.ac.id. However, specific UV-Vis absorption maxima or IR characteristic bands for this compound are not detailed in the provided search results.
Biosynthetic Pathways and Precursor Studies of Camaroside
Investigation of Flavonoid Biosynthetic Routes in Host Organisms
The biosynthesis of flavonoids, including the aglycone of camaroside (a kaempferol (B1673270) derivative), is a well-characterized pathway in plants. mdpi.comwikipedia.org This process originates from two primary metabolic routes: the shikimate pathway and the phenylpropanoid pathway. mdpi.com
The shikimate pathway provides the aromatic amino acid L-phenylalanine, which is the initial precursor for the C6-C3 unit of the flavonoid skeleton. mdpi.combiotech-asia.org The subsequent phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA. nih.gov This compound serves as a key starter molecule for the flavonoid-specific pathway.
The final steps leading to the core flavonoid structure involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from the acetate (B1210297) pathway. wikipedia.org This series of reactions is catalyzed by a group of enzymes that form a multi-enzyme complex often associated with the endoplasmic reticulum. biotech-asia.org The resulting flavonoid aglycone then undergoes further modifications, such as glycosylation, to form compounds like this compound.
Proposed Enzymatic Steps and Gene Clusters Involved in this compound Formation
The formation of the kaempferol aglycone of this compound is proposed to proceed through a series of enzymatic steps common to flavonol biosynthesis. mdpi.comnih.gov These enzymes are encoded by a set of structural genes that are often coordinately regulated. biotech-asia.org
Key Proposed Enzymatic Steps:
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA. nih.gov |
| Chalcone (B49325) synthase | CHS | Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. biotech-asia.org |
| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to produce dihydrokaempferol (B1209521). akjournals.com |
| Flavonol synthase | FLS | Introduces a double bond in the C-ring of dihydrokaempferol to form kaempferol. nih.gov |
| Glycosyltransferase | GT | Transfers a sugar moiety to the kaempferol aglycone to form this compound. |
In some plants, the genes encoding the enzymes for a specific biosynthetic pathway are located in close proximity on a chromosome, forming a "gene cluster". researchgate.net While specific gene clusters for this compound biosynthesis have not been identified, the coordinated expression of flavonoid biosynthesis genes suggests a high level of organization and regulation. biotech-asia.org
Identification and Characterization of Key Biosynthetic Intermediates
The biosynthetic pathway to this compound involves several key intermediates. These molecules represent the sequential steps in the construction of the final complex structure.
Key Biosynthetic Intermediates:
| Intermediate | Precursor(s) | Subsequent Product |
| L-Phenylalanine | Shikimate pathway products | Cinnamic acid |
| Cinnamic acid | L-Phenylalanine | p-Coumaric acid |
| p-Coumaroyl-CoA | p-Coumaric acid | Naringenin chalcone |
| Naringenin chalcone | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin |
| Naringenin | Naringenin chalcone | Dihydrokaempferol |
| Dihydrokaempferol | Naringenin | Kaempferol |
| Kaempferol | Dihydrokaempferol | This compound |
The identification and characterization of these intermediates are crucial for understanding the step-by-step assembly of this compound.
Isotopic Labeling Studies to Elucidate Biosynthetic Precursors
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. wikipedia.org This method involves feeding an organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H, ¹⁵N). studysmarter.co.uk By analyzing the distribution of the isotope in the final product, the incorporation of the precursor can be determined, thus confirming its role in the pathway. nih.gov
While specific isotopic labeling studies for this compound biosynthesis are not extensively documented in the available literature, the general principles of flavonoid biosynthesis have been elucidated using this technique. For instance, feeding plants with isotopically labeled L-phenylalanine has been shown to result in the incorporation of the label into various flavonoids, confirming its role as a primary precursor. nih.gov
A hypothetical isotopic labeling study for this compound would involve administering labeled L-phenylalanine or other proposed intermediates to a this compound-producing plant. The this compound would then be isolated and analyzed by techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. wikipedia.org
Genetic and Molecular Biology Approaches to Pathway Elucidation
Modern genetic and molecular biology techniques provide powerful tools for elucidating biosynthetic pathways. actahort.org These approaches can be used to identify and characterize the genes and enzymes involved in the formation of natural products like this compound. researchgate.net
Common Genetic and Molecular Biology Approaches:
| Approach | Description |
| Gene Knockout/Silencing | Inactivating or reducing the expression of a specific gene to observe the effect on this compound production. A decrease or absence of this compound would implicate the targeted gene in its biosynthesis. |
| Overexpression Studies | Increasing the expression of a candidate gene to see if it leads to an increase in the accumulation of this compound or its intermediates. |
| Enzyme Assays | Expressing a candidate gene in a heterologous system (e.g., bacteria or yeast) to produce the corresponding enzyme and then testing its activity with proposed substrates in vitro. |
| Transcriptome Analysis | Comparing the gene expression profiles of this compound-producing and non-producing tissues or plants to identify genes that are co-expressed with this compound accumulation. researchgate.net |
| Regulation Studies | Investigating the role of transcription factors (e.g., MYB, bHLH, WD40 proteins) that control the expression of the structural genes in the flavonoid pathway. nih.gov |
These molecular approaches, combined with traditional biochemical methods, are essential for a comprehensive understanding of the biosynthesis of complex molecules like this compound. oup.com
Structure Activity Relationship Sar Studies of Camaroside and Its Analogs
Systematic Structural Modifications of Camaroside Derivatives
Systematic structural modifications of natural compounds, including flavonoids like this compound, are a common approach in SAR studies. While specific synthetic derivatives of this compound with detailed activity profiles are not extensively reported in the provided search results, the general principle involves altering different parts of the molecule to observe the impact on biological function. Flavonoids, the class of compounds to which this compound belongs, naturally exist as aglycones, glycosides, and methylated derivatives, indicating inherent structural diversity that influences their activities. nih.gov The plant Lantana camara, from which this compound is isolated, is known to produce a variety of flavonoids and iridoid glycosides, suggesting a rich chemical space for exploring structural variations and their corresponding biological effects. nih.govresearchgate.netresearchgate.netpakbs.org
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry plays a pivotal role in modern SAR elucidation, offering powerful tools to predict and understand ligand-target interactions without extensive experimental synthesis. These methods provide insights into the molecular mechanisms underlying biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of compounds and their biological activities. wikipedia.orgscienceforecastoa.com These models utilize physicochemical properties or theoretical molecular descriptors of chemicals as predictor variables to forecast the activity of new chemical entities. wikipedia.orgscienceforecastoa.com For compounds derived from Lantana camara, including this compound, QSAR studies are considered a valuable avenue to clarify mechanisms of action and identify specific molecular targets. nih.govresearchgate.net In the broader context of flavonoids, QSAR regression analyses have demonstrated the significance of electronic effects in ligand binding, particularly highlighting the role of the negatively charged oxygen atom of the carbonyl group and the nature of substituents at specific positions, such as 3'. researchgate.net
Molecular docking simulations are a widely used computational technique to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, providing insights into binding affinity and interaction modes. nih.govnaturalproducts.net this compound has been investigated using molecular docking, particularly in the context of its potential inhibitory activity against human acetylcholinesterase (hAchE), human carbonic anhydrase II (hCA-II), and human carboxylesterase 1 (hCES-1). semanticscholar.orgresearchgate.net Notably, docking analysis revealed that this compound exhibited a maximum binding energy of -9.34 kcal/mol with the human acetylcholinesterase (hAchE) enzyme, suggesting a strong interaction. semanticscholar.orgresearchgate.netmdpi.comresearchgate.net This finding positions this compound as a potential hAchE inhibitor.
The following table summarizes the binding energies of this compound and other Lantana camara constituents with various enzymes as determined by molecular docking:
| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | Reference |
| This compound | hAchE | -9.34 | semanticscholar.orgresearchgate.netmdpi.comresearchgate.net |
| Isonuomioside A | hCA-II | -9.72 | semanticscholar.orgmdpi.comresearchgate.net |
| Pectolinarin (B18415) | hCES-1 | -9.21 | semanticscholar.orgmdpi.comresearchgate.net |
| Lantic acid | hAchE | -6.23 | semanticscholar.orgresearchgate.net |
| Lantic acid | hCA-II | -4.46 | semanticscholar.orgresearchgate.net |
| Lantic acid | hCES-1 | -5.99 | semanticscholar.orgresearchgate.net |
Molecular dynamics (MD) simulations are advanced computational techniques that extend beyond static docking poses to explore the dynamic behavior of ligand-target complexes over time. These simulations provide crucial information about conformational changes, binding stability, and the flexibility of both the ligand and the target protein. While specific MD simulation results for this compound were not detailed in the provided search results, molecular dynamics simulation approaches are commonly employed in the study of flavonoids and other polyphenols to understand their interactions with biological targets. nih.gov This approach is essential for gaining a comprehensive understanding of the binding mechanisms and the stability of the ligand-protein complex, which is critical for drug design and optimization.
Influence of Glycosylation Patterns on Biological Activity Profiles
This compound is characterized as a "glucosyl flavone (B191248)," meaning it possesses a glucose sugar moiety attached to its flavone core. nih.govresearchgate.netmdpi.com Glycosylation, the process of attaching sugar molecules (glycans) to proteins or lipids, is a significant post-translational modification that can profoundly alter a molecule's structure, stability, solubility, and biological activity. lonza.comglycanage.comthermofisher.com
Contributions of the Flavone Aglycone Moiety to Specific Biological Activities
The flavone aglycone moiety constitutes the core non-sugar structure of this compound, which is a type of flavonoid. semanticscholar.orgresearchgate.netmdpi.comresearchgate.net Flavonoids are a large group of natural compounds characterized by a 15-carbon skeleton consisting of two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C). nih.govmdpi.com The specific arrangement and substitution patterns of hydroxyl and methoxy (B1213986) groups on these rings are critical determinants of their diverse biological activities. nih.gov
Investigation of Pharmacological Mechanisms of Camaroside in Vitro and in Silico
Enzymatic Inhibition Kinetics and Specificity
In silico studies have provided initial insights into Camaroside's potential as an enzyme inhibitor, particularly focusing on key enzymes involved in neurological and metabolic processes.
Inhibition of Cholinesterases (e.g., Acetylcholinesterase)
This compound has demonstrated notable inhibitory potential against human acetylcholinesterase (hAchE) in in silico docking analyses. Among various constituents of Lantana camara evaluated, this compound exhibited the highest binding energy with hAchE, recorded at -9.34 kcal/mol. This strong binding affinity suggests a potent inhibitory effect on this enzyme, which is a therapeutic target for neurodegenerative disorders such as Alzheimer's disease. semanticscholar.orgmdpi.comresearchgate.net
Table 1: In Silico Binding Energies of this compound with Key Enzymes
| Enzyme Target | Binding Energy (kcal/mol) | Reference |
| Human Acetylcholinesterase (hAchE) | -9.34 | semanticscholar.orgmdpi.comresearchgate.net |
| Human Carbonic Anhydrase II (hCA-II) | Not highest, but studied | semanticscholar.orgmdpi.com |
| Human Carboxylesterase 1 (hCES-1) | Not highest, but studied | semanticscholar.orgmdpi.com |
Modulation of Carbonic Anhydrase (CA) and Carboxylesterase (CES) Activities
In silico investigations also extended to this compound's interactions with human carbonic anhydrase II (hCA-II) and carboxylesterase 1 (hCES-1). While this compound was identified as a ligand that interacts with these enzymes, other compounds from Lantana camara demonstrated higher binding energies for hCA-II (e.g., isonuomioside A at -9.72 kcal/mol) and hCES-1 (e.g., pectolinarin (B18415) at -9.21 kcal/mol). semanticscholar.orgmdpi.com Carbonic anhydrase inhibitors are clinically used for conditions like glaucoma and idiopathic intracranial hypertension due to their role in fluid balance. nih.govwikipedia.org
Investigation of Effects on Other Enzymes (e.g., alpha amylase, cyclooxygenase-2, inducible nitric oxide synthase, glutathione-S-transferase, 5-lipoxygenase, protein kinase C, xanthine (B1682287) oxidase)
Extracts from Lantana camara, the botanical source of this compound, have been reported to inhibit a broader spectrum of enzymes, including alpha amylase, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), glutathione-S-transferase (GST), 5-lipoxygenase (5-LOX), protein kinase C, and xanthine oxidase. semanticscholar.orgmdpi.comresearchgate.netnih.gov While this compound is a recognized constituent of L. camara, specific direct in silico or in vitro data detailing its individual inhibitory activity or precise kinetic parameters against these particular enzymes are not extensively documented in the provided research findings. However, structural similarities to other known inhibitors, such as the mention of "kaempferol-4′-glucoside to this compound" showing similar changes in xanthine oxidase inhibition, suggest potential activity. researchgate.net Inhibition of alpha amylase and alpha-glucosidase is relevant for managing type 2 diabetes, while inhibition of COX-2, iNOS, and 5-LOX is associated with anti-inflammatory effects. nih.govprobiologists.comfrontiersin.org Xanthine oxidase inhibition is a strategy for managing hyperuricemia and gout. nih.govmdpi.comdrugbank.com
Antioxidant Activity and Oxidative Stress Modulation in Cellular and Cell-Free Systems
The antioxidant properties of compounds, particularly flavonoids like this compound, are crucial for mitigating oxidative stress.
Cellular Protective Effects Against Oxidative Damage
The general antioxidant capacity observed in Lantana camara extracts suggests that its constituents, including this compound, may contribute to cellular protection against oxidative damage. Antioxidants primarily exert their protective effects by reducing the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are by-products of cellular metabolism and can lead to oxidative stress. nih.govnih.gov Additionally, they can enhance the activity or expression of endogenous antioxidant enzymes, thereby bolstering the cell's natural defense systems. nih.govnih.govmdpi.com While L. camara extracts have shown such protective effects against oxidative stress, specific detailed studies focusing solely on this compound's direct cellular protective mechanisms or its ability to activate particular antioxidant pathways in cellular systems are not explicitly available in the provided information. nih.govmdpi.comoncotarget.com
Antimicrobial Modalities and Target Pathways
While Lantana camara extracts have demonstrated various antimicrobial properties, the specific contributions of isolated this compound to these effects are still under detailed investigation.
Antifilarial Activity Against Parasitic Nematodes
Extracts from Lantana camara have exhibited antifilarial activity. Studies in rodent models have shown that crude extracts from L. camara stem and its chloroform (B151607) fraction can lead to the death of adult Brugia malayi and sterilize surviving female worms ijghc.com. As a flavonoid constituent of L. camara, this compound is present within these extracts mdpi.com. However, direct, quantified antifilarial activity of isolated this compound has not been explicitly detailed in the available research findings.
Antibacterial and Antifungal Activity Spectrum
Lantana camara extracts and essential oils have displayed a broad spectrum of antibacterial and antifungal activities. These include effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium nih.govprota4u.orgjetir.org. Antifungal activity has been observed against organisms like Aspergillus parasiticus and certain wood-destroying fungi ijghc.comprota4u.org. This compound is a flavonoid found in the leaves of L. camara jetir.orgpakbs.orgdiva-portal.org. While L. camara extracts show significant antimicrobial activity jetir.org, specific antibacterial or antifungal data for isolated this compound is not explicitly quantified in the provided search results.
Antimalarial Effects in Parasitic Models
In vitro studies have indicated that root bark extracts of Lantana camara possess antimalarial activity against Plasmodium falciparum, including strains that are resistant to multiple drugs prota4u.orghoneybee.orgmdpi.com. This compound is a known constituent of L. camara mdpi.comprota4u.org. However, direct evidence detailing the antimalarial effects of isolated this compound in parasitic models is not available in the examined literature.
Anti-proliferative and Cytostatic Effects on In Vitro Cellular Models (Non-Clinical Investigations)
Lantana camara extracts have demonstrated anti-proliferative and cytotoxic effects in various in vitro cancer cell models. These effects have been observed against breast cancer cells (T47D), cervical cancer cells (HeLa), and other cancer cell lines such as MDA-MB-231, Caco, PCL, and MCF-7 nih.govresearchgate.netmdpi.com. The mechanisms involved include the inhibition of cancer cell proliferation, reduction of metastasis, and the induction of apoptosis, leading to cell cycle arrest researchgate.net. This compound, as a flavonoid constituent of L. camara mdpi.commdpi.comethnobotanyjournal.orgresearchgate.net, is part of the complex mixture exhibiting these effects. While L. camara's constituents, including flavonoids, are recognized for their potential anticancer properties mdpi.com, specific in vitro anti-proliferative or cytostatic data for isolated this compound, beyond a general association with "anticancer" activity ethnobotanyjournal.org, are not detailed in the provided research findings.
Anti-inflammatory Pathways and Immunomodulatory Effects in Cell Culture Systems
Extracts from Lantana camara have shown anti-inflammatory properties in cell culture systems. These effects include the inhibition of elastase release and superoxide (B77818) anion generation in fMLF/CB-induced human neutrophils diva-portal.orgresearchgate.netmdpi.com. Additionally, certain compounds derived from L. camara have been reported to inhibit TNF-α-induced NF-κB activation nih.gov. This compound is identified as a flavonoid glycoside present in L. camara diva-portal.org. While the plant is recognized for its anti-inflammatory potential mdpi.com, specific data on the direct immunomodulatory or anti-inflammatory pathways modulated by isolated this compound in cell culture systems are not explicitly detailed in the provided search results, apart from a general mention of its "anti-inflammatory" activity ethnobotanyjournal.org.
Neurobiological Interactions and Potential Targets (e.g., related to Acetylcholinesterase inhibition)
This compound has been investigated for its neurobiological interactions, particularly its potential inhibitory activity against human acetylcholinesterase (hAchE) through in silico studies. These computational analyses indicate a notable interaction, with this compound exhibiting a maximum binding energy of -9.34 kcal/mol with hAchE mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net. The inhibition of acetylcholinesterase is a recognized therapeutic strategy for managing neurodegenerative disorders researchgate.net.
Table 1: In Silico Binding Energy of this compound with hAchE
| Target Enzyme | Binding Energy (kcal/mol) | Reference |
| Human Acetylcholinesterase (hAchE) | -9.34 | mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net |
Ecological Role and Interactions of Camaroside in Natural Ecosystems
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
Lantana camara employs a range of defense mechanisms against herbivores and pathogens, largely mediated by its rich phytochemical profile. The plant contains various bioactive compounds, including triterpenes, flavonoids, phenylpropanoids, and iridoid glycosides, which collectively exhibit insecticidal, antifungal, and antibacterial properties uni.lu.
Notably, Lantana oil, derived from L. camara, possesses natural fumigant properties against a variety of insects, including mosquitoes biosynth.com. Camaroside is identified as one of the phytochemicals present in this oil, suggesting its contribution to the plant's defense against insect herbivory biosynth.com. While L. camara as a whole demonstrates these protective effects, specific detailed research findings focusing solely on the isolated role and precise mechanisms of this compound in directly deterring or harming particular herbivores or pathogens are not extensively documented in the provided literature. Plant defense mechanisms generally involve both physical barriers and chemical defenses, with secondary metabolites playing a crucial role in deterring predators or inhibiting pathogen growth guidetopharmacology.orgwikipedia.orgfishersci.co.uk.
Allelopathic Potential within Plant Communities (Based on Phytotoxicity of Source Plant Extracts)
Lantana camara is well-known for its allelopathic potential, which significantly contributes to its invasive success and establishment in new environments uni.lunih.govuni.ludntb.gov.uafishersci.se. Allelopathy involves the release of biochemicals (allelochemicals) by one plant that can influence the growth, development, survival, or reproduction of other plants fishersci.senih.govnih.govmetabolomicsworkbench.org.
Aqueous extracts from L. camara leaves have been shown to exert significant inhibitory effects on the germination and seedling growth of various plant species. For instance, studies have demonstrated that increasing concentrations of L. camara aqueous leaf extract progressively decrease shoot and root length in seedlings of plants such as Fenugreek (Trigonella foenum-graceum), Vigna radiata, and Pisum sativum fishersci.iefishersci.se. Phytochemicals like coumarin (B35378) (PubChem CID: 323) and salicylic (B10762653) acid (PubChem CID: 338), identified in L. camara extracts, are known to cause necrosis and inhibit root growth in other plants fishersci.ienih.gov.
The observed phytotoxic effects of L. camara extracts are attributed to the complex mixture of allelochemicals present, with triterpenoids like lantadene (B1181434) A (PubChem CID: 6436598) and lantadene B (PubChem CID: 15560077) being suggested as key compounds conferring herbicidal properties dntb.gov.uafishersci.se. However, it is important to note that direct reports of allelopathy specifically caused by isolated this compound have not been found in the reviewed literature nih.govuni.ludntb.gov.uafishersci.se.
Table 1: Inhibitory Effects of Lantana camara Aqueous Leaf Extracts on Seedling Growth
| Target Plant Species | Extract Concentration | Effect on Shoot Length (Inhibition %) | Effect on Root Length (Inhibition %) | Source |
| Fenugreek | 10% | 40% | 43.75% | fishersci.ie |
| (Trigonella foenum-graceum) | 30% | 40% | 43.75% | fishersci.ie |
| 50% | 77.78% | 75.48% | fishersci.ie | |
| 70% | 85.19% | 88.68% | fishersci.ie | |
| Pisum sativum | 10% | 37.04% | 28.31% | |
| 30% | 48.15% | 45.29% | ||
| 50% | 66.67% | 58.5% | ||
| 70% | 77.78% | 75.48% | ||
| Vigna radiata | Not specified | Decreased | Decreased | fishersci.se |
| Setaria viridis | 1.0 mg/mL | Hindered | Longer roots | |
| 5.0 mg/mL | Hindered | Inhibited root development |
Note: Percentage inhibition values are approximate based on reported data where specific numerical values were available. "Hindered" or "Decreased" indicates a qualitative observation of reduction without specific percentage data in the provided snippets.
Interactions with Soil Microorganisms and Endophytes
Plants engage in complex and dynamic interactions with a diverse range of soil microorganisms, including bacteria, archaea, and fungi, particularly in the rhizosphere—the area immediately surrounding plant roots metabolomicsworkbench.org. These interactions can be mutualistic, commensal, or competitive, significantly influencing plant health, growth, and nutrient acquisition.
Lantana camara itself has been noted for its ecological role in accumulating heavy metals from the soil into its roots, indicating a direct interaction with the soil environment that likely involves microbial processes. Beneficial soil microorganisms contribute to nutrient cycling, suppress plant diseases, and produce growth-promoting compounds. They can also modify interactions between plants and their attackers. While L. camara is known to interact extensively with its soil environment, direct and specific research findings detailing the isolated interactions of this compound with particular soil microorganisms or endophytes are not explicitly provided in the available literature.
Contributions to Nutrient Cycling and Ecosystem Functioning
Secondary metabolites, such as this compound, play multifaceted roles in the broader ecosystem functioning, often influencing nutrient dynamics indirectly through their effects on plant-organism interactions and decomposition processes. Soil microorganisms are fundamental to nutrient cycling, including carbon, nitrogen, and phosphorus, which are essential for maintaining soil fertility and ecosystem health wikipedia.org.
Advanced Analytical Methodologies for Camaroside Research
Quantitative Determination and Bioanalytical Method Development
The precise quantitative determination of Camaroside in various matrices, particularly in botanical extracts, is crucial for research and quality assurance. Bioanalytical method development focuses on creating robust and sensitive techniques for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and frequently employed technique for the trace analysis and quantification of this compound. scielo.bruomus.edu.iqresearchgate.netmdpi.com This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS, particularly utilizing Multiple Reaction Monitoring (MRM), offers high accuracy and resistance to interference, making it ideal for quantitative analysis in complex samples. sifisheriessciences.comnih.gov
Research has successfully utilized LC-MS/MS for the identification and quantification of this compound in extracts of Lantana camara. For instance, studies have reported specific retention times and mass-to-charge (m/z) values for this compound. scielo.bruomus.edu.iq
Table 1: LC-MS/MS Data for this compound in Lantana camara Extract
| Compound | Retention Time (min) | Mass (m/z) (Positive Mode) | Mass (m/z) (Negative Mode) | Source |
| This compound | 2.148 | 476.13224 | 477.1405 (-H) | scielo.bruomus.edu.iq |
High-Resolution Mass Spectrometry for Comprehensive Identification in Complex Matrices
High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or Quadrupole Time-of-Flight (QTOF) mass spectrometry, is invaluable for the comprehensive identification of compounds like this compound within complex biological or botanical matrices. mdpi.comchemrxiv.org HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and facilitating the elucidation of chemical structures, even for unknown compounds or those present at low concentrations. mdpi.com LC-MS/MS systems, especially those incorporating QTOF analyzers, are used for untargeted analysis and comprehensive metabolomic profiling, allowing for the identification of a wide range of compounds in a sample. chemrxiv.org
Development of Spectrophotometric and Electrochemical Methods for Quantification
While specific detailed methods for this compound were not extensively highlighted in the provided search results, spectrophotometric and electrochemical methods are broadly applicable for the quantification of flavonoids, including flavonoid glycosides like this compound.
Spectrophotometric Methods: Spectrophotometry is a widely used technique for quantitative analysis due to its simplicity, low operational cost, and reliability. nih.govdanaher.comelgalabwater.comlibretexts.orgnih.govjuniperpublishers.com Flavonoids generally absorb light in the ultraviolet-visible (UV-Vis) region of the spectrum. nih.govdanaher.comelgalabwater.comlibretexts.org A common spectrophotometric approach for flavonoid quantification involves the formation of complexes with aluminum chloride (AlCl3), which results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance), allowing for their measurement. nih.govuomus.edu.iqresearchgate.netresearchgate.net
Electrochemical Methods: Electrochemical methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and amperometry, are extensively used to investigate the redox properties of flavonoids. mdpi.comscielo.brscielo.brnih.govresearchgate.netcyberleninka.ru These techniques provide insights into electron-transfer reactions and redox potentials. mdpi.comscielo.br The presence of phenolic hydroxyl (-OH) groups in the flavonoid structure is a primary determinant of their electrochemical behavior and antioxidant activity, making them amenable to electrochemical detection. mdpi.comscielo.brscielo.brnih.gov While direct application to this compound was not detailed in the search results, the general principles suggest potential for its electrochemical analysis. mdpi.comscielo.brscielo.brnih.govresearchgate.netthermofisher.com
Chromatographic Fingerprinting for Quality Control and Authentication of Botanical Sources
Chromatographic fingerprinting is a vital methodology for the quality control and authentication of botanical sources containing compounds like this compound. diva-portal.orgnih.govijcrt.orgnih.govresearchgate.netmdpi.comgoogle.commdpi.com This approach generates a characteristic chromatographic profile that represents the complex chemical composition of a plant extract. mdpi.com
Techniques such as High-Performance Liquid Chromatography (HPLC) fingerprinting and High-Performance Thin-Layer Chromatography (HPTLC) fingerprinting are commonly employed. ijcrt.orggoogle.commdpi.com These methods allow for the visual comparison of profiles from different batches or sources, ensuring consistency and identifying potential adulteration. ijcrt.orgmdpi.comgoogle.com The presence and relative abundance of key compounds, including specific flavonoids like this compound, contribute to the unique fingerprint of the botanical material. ijcrt.orgmdpi.com Thin Layer Chromatography (TLC) can also provide preliminary fingerprint information for flavonoids. diva-portal.orgresearchgate.net
Application of Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Metabolomic Profiling
Hyphenated techniques integrate multiple analytical instruments to provide more comprehensive data, which is particularly valuable for metabolomic profiling.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the high separation efficiency of liquid chromatography with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.netmdpi.comresearchgate.netwiley.comchromatographytoday.comnih.gov This technique allows for the on-line separation and structural identification of compounds in complex mixtures, including plant extracts. researchgate.netmdpi.com LC-NMR is particularly advantageous for distinguishing between structural, conformational, or optical isomers and is a non-destructive method. chromatographytoday.com While direct applications for this compound were not explicitly detailed in the search results, LC-NMR is a powerful tool for the analysis of plant metabolites and can be used to characterize the chemical composition of extracts containing flavonoids. mdpi.comresearchgate.netmdpi.com
Validation and Standardization of Analytical Protocols for Reproducibility and Robustness
The validation and standardization of analytical protocols are fundamental to ensuring the reproducibility, robustness, and reliability of research findings related to this compound. danaher.comresearchgate.netijcrt.orgnih.govnih.gov Analytical method validation involves providing documented evidence that a method consistently meets the requirements for its intended purpose. ijcrt.orgnih.gov
Key parameters typically assessed during validation include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix elements. researchgate.net
Accuracy: The closeness of agreement between the measured value and the true or accepted reference value. researchgate.netnih.gov
Precision: The closeness of agreement among individual test results from repeated analyses of a homogeneous sample, encompassing repeatability (intra-assay precision), intermediate precision, and reproducibility. danaher.comresearchgate.net
Sensitivity: The lowest concentration of an analyte that can be detected (Limit of Detection, LOD) or quantified with acceptable precision and accuracy (Limit of Quantification, LOQ). danaher.comresearchgate.net
Linearity/Range: The ability of the method to produce results directly proportional to the analyte concentration within a defined range. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net
These validation principles are often guided by international standards and guidelines, such as those established by the International Conference on Harmonisation (ICH). researchgate.netijcrt.orgnih.govnih.gov Adherence to these protocols ensures that analytical data for this compound is reliable, comparable across different laboratories, and suitable for its intended scientific or regulatory application. ijcrt.orgnih.gov
Future Research Directions and Emerging Paradigms for Camaroside Studies
Exploration of Undiscovered Biological Activities through High-Throughput Screening
While Lantana camara, the botanical source of Camaroside, is known for a wide array of biological properties including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, the specific contributions of this compound to these effects remain largely unexplored researchgate.netmdpi.com. High-throughput screening (HTS) represents a critical paradigm for systematically uncovering novel biological activities of this compound. This approach involves rapidly testing the compound against a diverse panel of biological targets, such as enzyme libraries, receptor panels, and various cell lines, to identify previously unrecognized interactions or effects.
The application of HTS could reveal:
Novel Enzyme Inhibition/Activation: Beyond hAchE, this compound may interact with other enzymes crucial in disease pathways, such as kinases, phosphatases, or proteases.
Receptor Modulation: Screening against G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels could identify its potential as a modulator of cellular signaling pathways.
Antiproliferative or Cytotoxic Effects: Testing against a broad spectrum of cancer cell lines could reveal specific anticancer activities and mechanisms.
Anti-inflammatory or Immunomodulatory Properties: Assays targeting inflammatory mediators or immune cell responses could elucidate its role in modulating immune function.
This systematic exploration, coupled with advanced bioinformatics tools for data analysis, would provide a comprehensive map of this compound's biological landscape, guiding subsequent in-depth mechanistic studies.
Development of Advanced In Vitro and In Silico Models for Deeper Mechanistic Elucidation
The initial in silico findings suggesting this compound's strong binding affinity to hAchE highlight the need for robust experimental validation and detailed mechanistic studies semanticscholar.orgresearchgate.net. Future research should focus on developing and utilizing advanced in vitro and in silico models to precisely delineate its molecular targets and pathways.
Advanced In Vitro Models: Traditional 2D cell cultures often fail to replicate the complexity of physiological environments. The adoption of advanced in vitro models, such as 3D cell cultures (e.g., spheroids, organoids), organ-on-a-chip systems, and co-culture models, can provide more physiologically relevant insights into this compound's effects on specific tissues or organs. These models enable the study of cellular uptake, metabolism, and target engagement in a more complex cellular context, bridging the gap between simplified assays and complex in vivo systems.
Enhanced In Silico Approaches: Building upon initial docking studies, further in silico investigations should include:
Molecular Dynamics (MD) Simulations: To understand the dynamic interactions between this compound and its target proteins over time, including conformational changes and binding stability.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: For highly accurate calculations of interaction energies and reaction mechanisms at the active site of enzymes.
Pharmacophore Modeling and Virtual Screening: To identify structural features essential for activity and to discover new compounds with similar biological profiles.
The integration of data from these advanced in vitro and in silico models will facilitate a more profound understanding of this compound's mechanism of action, leading to the identification of specific molecular pathways it influences.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis and Bioactivity Research
Omics technologies offer powerful tools to explore the intricate biological processes related to this compound, from its biosynthesis within Lantana camara to its effects on biological systems.
Biosynthesis Research:
Metabolomics: By analyzing the complete set of metabolites in Lantana camara under different growth conditions or developmental stages, metabolomics can help identify precursors, intermediates, and enzymes involved in the flavonoid glycoside pathway leading to this compound. This could involve comparing wild-type plants with genetically modified variants or plants subjected to elicitors.
Transcriptomics and Proteomics: These technologies can identify genes and proteins (enzymes) that are upregulated or downregulated during this compound production, providing crucial information for understanding and potentially manipulating its biosynthetic pathway. This knowledge is vital for biotechnological production efforts.
Bioactivity Research:
Proteomics: When this compound is applied to biological systems (e.g., cell lines, animal models), proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions, thereby revealing its specific molecular targets and pathways of action.
Metabolomics: Analyzing metabolic changes in response to this compound treatment can provide insights into its impact on cellular metabolism, identifying altered metabolic pathways and potential biomarkers of its activity.
The holistic view provided by omics technologies will be instrumental in unraveling complex biological networks influenced by this compound, guiding further targeted research and potential therapeutic applications.
Sustainable Sourcing and Biotechnological Production Strategies for this compound
As a natural product, the availability of this compound is dependent on its plant source, Lantana camara. While Lantana camara is considered an invasive species in many parts of the world, raising concerns about its ecological impact, sustainable sourcing and alternative biotechnological production methods are crucial for ensuring a consistent and environmentally responsible supply of this compound for research and potential commercial applications mdpi.com.
Sustainable Sourcing: Research into optimizing cultivation practices for Lantana camara in controlled environments could ensure a reliable supply while mitigating its invasive tendencies. This includes investigating optimal soil conditions, light exposure, and nutrient levels to maximize this compound yield.
Biotechnological Production: This represents a highly promising direction:
Metabolic Engineering of Microorganisms: Transferring the biosynthetic genes of this compound into robust microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) can enable scalable and cost-effective production through fermentation. This approach offers advantages in terms of purity, consistency, and independence from environmental factors.
Plant Cell Culture and Hairy Root Culture: Establishing in vitro plant cell or hairy root cultures of Lantana camara can provide a controlled system for producing this compound. These systems can be optimized for yield through media manipulation, elicitation, and precursor feeding.
Synthetic Biology: Designing de novo biosynthetic pathways for this compound in engineered biological systems could offer unprecedented control over its production, potentially leading to higher yields and the creation of novel analogs.
These strategies would reduce reliance on wild harvesting, address potential ecological concerns associated with Lantana camara, and provide a sustainable supply chain for this compound.
Interdisciplinary Research Integrating Chemical Biology, Ecology, and Analytical Chemistry
A comprehensive understanding of this compound necessitates an interdisciplinary approach, drawing expertise from chemical biology, ecology, and analytical chemistry.
Chemical Biology: This field can provide tools and methodologies to precisely probe this compound's interactions with biological systems at a molecular level. This includes developing chemical probes for target identification, synthesizing labeled versions of this compound for tracking its distribution and metabolism, and employing optogenetic or chemogenetic tools to manipulate its activity in vivo.
Ecology: Investigating the ecological role of this compound within Lantana camara is crucial. Does it serve as a defense mechanism against herbivores or pathogens? Does it play a role in allelopathy, influencing the growth of neighboring plants? Understanding its natural function can provide clues about its potential biological activities and therapeutic applications.
Analytical Chemistry: Advanced analytical techniques are indispensable for:
Precise Quantification: Developing highly sensitive and selective methods (e.g., LC-MS/MS, GC-MS) for quantifying this compound in complex biological matrices (plant extracts, cell lysates, biofluids) to support pharmacokinetic and pharmacodynamic studies.
Structural Elucidation of Metabolites: Identifying and characterizing any metabolites of this compound formed in vivo or in vitro to understand its metabolic fate.
Quality Control: Ensuring the purity and consistency of this compound samples from different sources or production batches, which is critical for reproducible research and potential drug development.
The synergy among these disciplines will foster a holistic understanding of this compound, from its natural origins and ecological context to its precise molecular mechanisms and potential applications.
Refinement of SAR and QSAR Models for Predictive Biological Outcomes
Given that this compound is a flavonoid glycoside, a class of compounds known for diverse biological activities, the systematic investigation of its Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is paramount for rational drug design and optimization.
Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing or isolating structurally related analogs of this compound and evaluating their biological activities. By systematically modifying specific parts of the this compound molecule (e.g., the sugar moiety, methoxy (B1213986) groups, or hydroxyl groups on the flavone (B191248) core), researchers can identify key functional groups and structural motifs responsible for its observed activities. This helps in understanding which parts of the molecule are crucial for binding to specific targets or eliciting particular biological responses.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use mathematical relationships to correlate the chemical structure of a series of compounds with their biological activity. By incorporating various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) as descriptors, QSAR models can predict the activity of new, untested this compound analogs.
Predictive Power: Refined QSAR models can accurately predict the potency, selectivity, and even ADME (absorption, distribution, metabolism, excretion) properties of potential this compound derivatives, significantly accelerating the lead optimization process.
Virtual Library Design: These models can guide the computational design of large virtual libraries of this compound analogs, which can then be prioritized for synthesis and experimental testing.
Machine Learning Integration: The integration of machine learning algorithms (e.g., neural networks, support vector machines) with traditional QSAR approaches can enhance the predictive accuracy and robustness of these models, especially when dealing with complex datasets.
The continuous refinement of SAR and QSAR models for this compound will provide a powerful framework for designing and synthesizing novel derivatives with enhanced therapeutic efficacy, reduced off-target effects, and improved pharmacological profiles.
Q & A
Q. What are the standard spectroscopic methods for identifying and characterizing Camaroside in plant extracts?
To confirm this compound's presence, researchers should employ a combination of NMR (¹H/¹³C, 2D-COSY/HMBC), HPLC-MS for molecular weight confirmation, and UV-Vis spectroscopy for phenolic group identification. Cross-validation with reference spectra from authenticated samples is critical . For novel derivatives, X-ray crystallography may be required to resolve structural ambiguities.
Q. How can researchers design isolation protocols to minimize this compound degradation during extraction?
Use cold methanol/water (70:30 v/v) with 0.1% formic acid to stabilize phenolic groups. Avoid prolonged exposure to light or heat by employing rotary evaporation at ≤40°C and storing extracts at -80°C under nitrogen. Purity should be monitored via TLC (silica gel 60 F254) with vanillin-H2SO4 staining .
Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?
Prioritize assays aligned with this compound's reported bioactivities:
- Antioxidant: DPPH/ABTS radical scavenging with IC50 calculations.
- Anti-inflammatory: COX-2 inhibition ELISA.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., quercetin for antioxidant assays) and validate results across ≥3 biological replicates .
Advanced Research Questions
Q. How should researchers address contradictory reports about this compound's bioavailability in pharmacological studies?
Conduct a systematic review (PRISMA guidelines) to assess methodological variability:
Q. What experimental strategies can resolve structural ambiguity in this compound analogs with similar MS/MS fragmentation patterns?
Apply:
- Ion mobility spectrometry (IMS) to separate isomers.
- Density Functional Theory (DFT) simulations to predict NMR chemical shifts.
- Chiral chromatography (e.g., Chiralpak IC-3 column) for enantiomer resolution. Cross-reference data with synthetic standards when available .
Q. How can multi-omics approaches enhance understanding of this compound's biosynthetic pathways?
Integrate:
- Transcriptomics: RNA-seq of high-Camaroside plant tissues to identify candidate genes (e.g., cytochrome P450s).
- Metabolomics: LC-QTOF-MS to map precursor-product relationships.
- CRISPR-Cas9: Knockout studies in model organisms (e.g., Nicotiana benthamiana) to validate enzyme function .
Methodological & Data Analysis Questions
Q. What statistical models are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use:
Q. How should researchers validate this compound's mechanism of action when working with complex biological matrices?
Employ:
- Molecular docking: AutoDock Vina with X-ray/NMR-derived protein structures.
- Surface Plasmon Resonance (SPR): To quantify binding affinity (KD values).
- RNAi knockdown: Confirm target specificity in cell-based assays. Triangulate findings with transcriptomic/proteomic data to rule off-target effects .
Literature & Data Reproducibility
Q. What criteria should guide the selection of prior studies for this compound comparative analysis?
Prioritize studies with:
Q. How can researchers mitigate batch-to-batch variability when sourcing this compound from natural populations?
Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
